N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the formation of the acetamide group via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide can be compared with other naphthalene and pyrrolidine derivatives, such as N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-ethylacetamide and N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-propylacetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
664363-01-3 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[1-(4-cyanonaphthalen-1-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H19N3O/c1-13(22)20(2)15-9-10-21(12-15)18-8-7-14(11-19)16-5-3-4-6-17(16)18/h3-8,15H,9-10,12H2,1-2H3 |
InChI Key |
JCJVNVJPIAOUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.